N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide: is a synthetic organic compound that features a thiazole ring, an indole ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Tosylation: The indole ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the thiazole and tosylated indole are coupled through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Oxindole derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and indole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(thiazol-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a tosyl group.
N-(thiazol-2-yl)-2-(3-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromo group instead of a tosyl group.
N-(thiazol-2-yl)-2-(3-nitro-1H-indol-1-yl)acetamide: Similar structure but with a nitro group instead of a tosyl group.
Uniqueness: N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for further chemical modifications.
Biological Activity
N-(thiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring, an indole ring, and a tosyl group. Its molecular formula is C20H17N3O3S2, with a molecular weight of 411.5 g/mol . The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis.
- Indole Ring Formation : Conducted through Fischer indole synthesis.
- Tosylation : The indole is tosylated using tosyl chloride in the presence of a base.
- Coupling Reaction : The thiazole and tosylated indole are coupled through acylation with acetic anhydride or acetyl chloride .
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound is being explored for its anticancer properties, particularly due to the presence of the indole moiety, which is known for its role in several biologically active compounds. Studies have demonstrated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis . The specific mechanisms may involve modulation of signaling pathways related to cell survival and death.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell growth or microbial survival.
- Receptor Interaction : The compound could interact with various receptors, altering their activity and impacting cellular responses.
The thiazole and indole rings can engage in π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to biological targets .
Case Studies
A series of studies have evaluated the biological activities of related compounds:
- Antitumor Activity : A study on similar indole derivatives indicated that they possess significant inhibitory effects on tumor growth in vitro and in vivo models .
- Antimicrobial Screening : Compounds structurally related to this compound were screened against various pathogens, showing promising results against Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(thiazol-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide | Similar structure but with a methyl group | Moderate antimicrobial activity |
N-(thiazol-2-yl)-2-(3-bromo-1H-indol-1-yl)acetamide | Similar structure but with a bromo group | Enhanced anticancer properties |
N-(thiazol-2-yl)-2-(3-nitro-1H-indol-1-yl)acetamide | Similar structure but with a nitro group | Potential anti-inflammatory effects |
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-6-8-15(9-7-14)28(25,26)18-12-23(17-5-3-2-4-16(17)18)13-19(24)22-20-21-10-11-27-20/h2-12H,13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOCGOVDFZONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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